molecular formula C21H22ClN5O2S B11398415 6-(3-chloro-4-methoxyphenyl)-3-ethyl-N-(3-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

6-(3-chloro-4-methoxyphenyl)-3-ethyl-N-(3-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11398415
M. Wt: 444.0 g/mol
InChI Key: ISIDTWMTQMWPBC-UHFFFAOYSA-N
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Description

6-(3-CHLORO-4-METHOXYPHENYL)-3-ETHYL-N-(3-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound belonging to the class of triazolothiadiazines

Preparation Methods

The synthesis of 6-(3-CHLORO-4-METHOXYPHENYL)-3-ETHYL-N-(3-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using specific catalysts or solvents .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

6-(3-CHLORO-4-METHOXYPHENYL)-3-ETHYL-N-(3-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(3-CHLORO-4-METHOXYPHENYL)-3-ETHYL-N-(3-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects . The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 6-(3-CHLORO-4-METHOXYPHENYL)-3-ETHYL-N-(3-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE include other triazolothiadiazines with different substituents. These compounds share a similar core structure but differ in their biological activities and applications due to variations in their substituent groups .

Properties

Molecular Formula

C21H22ClN5O2S

Molecular Weight

444.0 g/mol

IUPAC Name

6-(3-chloro-4-methoxyphenyl)-3-ethyl-N-(3-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C21H22ClN5O2S/c1-4-17-24-25-21-27(17)26-18(13-8-9-16(29-3)15(22)11-13)19(30-21)20(28)23-14-7-5-6-12(2)10-14/h5-11,18-19,26H,4H2,1-3H3,(H,23,28)

InChI Key

ISIDTWMTQMWPBC-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=CC(=C3)C)C4=CC(=C(C=C4)OC)Cl

Origin of Product

United States

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